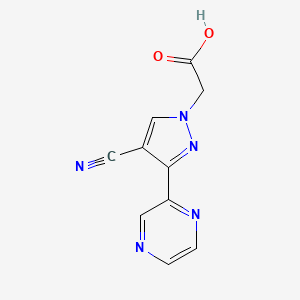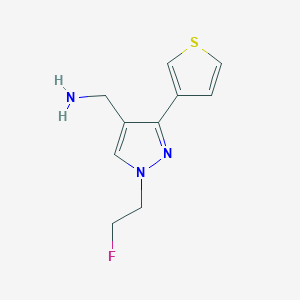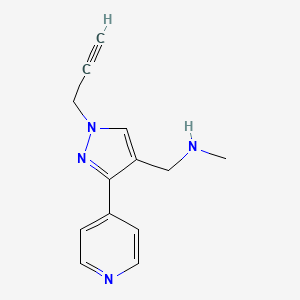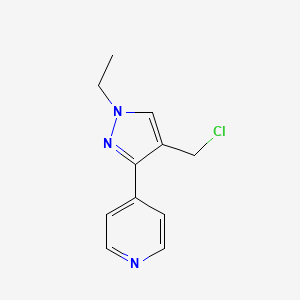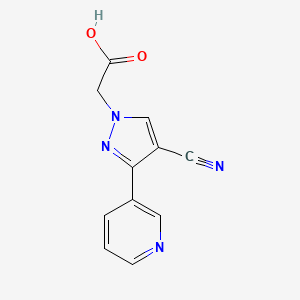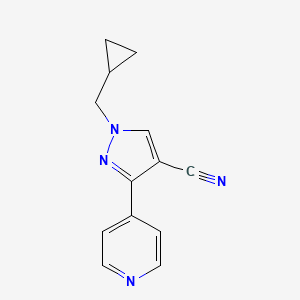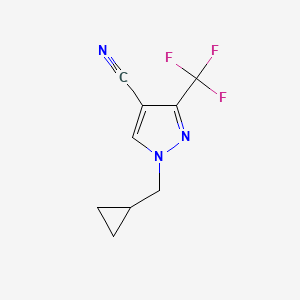
3-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
“3-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine” is a complex organic compound that contains a pyridine and a pyrazole ring. The pyridine ring is substituted with a bromomethyl group at the 4th position and a 2-fluoroethyl-substituted pyrazole at the 3rd position .
Synthesis Analysis
While the exact synthesis process for this compound is not available, it might involve nucleophilic substitution reactions, given the presence of bromine and fluorine atoms which are good leaving groups . The synthesis could also involve the formation of the pyrazole ring from the reaction of hydrazines with 1,3-diketones .Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of these nitrogen-containing rings suggests that the compound might have interesting chemical properties, such as the ability to act as a ligand in coordination chemistry .Chemical Reactions Analysis
The bromomethyl and 2-fluoroethyl groups in the compound suggest that it might undergo nucleophilic substitution reactions. Additionally, the compound might participate in reactions typical for pyridines and pyrazoles, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a pyridine ring might make the compound somewhat basic. The bromomethyl and 2-fluoroethyl groups might make the compound reactive towards nucleophiles .Scientific Research Applications
Synthesis and Characterization
A significant area of application for this compound involves its synthesis and characterization, which serves as a cornerstone for further chemical research and development. For example, the study on the synthesis, separation, and characterization of TRFIA (Time-Resolved Fluorescence Immunoassay) chelates intermediates highlights the importance of such compounds in creating bifunctional chelates for biochemical assays (Pang Li-hua, 2009).
Coordination Chemistry
The compound's application extends to coordination chemistry, where it is used to develop metal-binding domains. For instance, the reaction of similar pyrazolylpyridine compounds with dipicolylamine yields complexes with potential applications in catalysis and material science (Clare A. Tovee et al., 2010).
Molecular Studies
Molecular studies also represent a significant application area. The investigation of proton transfer in chromophores, including derivatives of pyrazolylpyridines, provides insights into the photophysical properties of these molecules, relevant for developing novel photoactive materials (V. Vetokhina et al., 2012).
Heterocyclic Chemistry
In heterocyclic chemistry, the compound serves as a precursor for the synthesis of polyheterocyclic ring systems, demonstrating its versatility in creating complex molecular architectures with potential pharmacological applications (E. Abdel‐Latif et al., 2019).
Ligand Design
The design and synthesis of ligands incorporating pyrazolylpyridine units for constructing polynuclear complexes highlight another application. Such studies are crucial for the development of materials with specific magnetic and electronic properties (Qiao-Hua Wei et al., 2008).
Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s used as a drug, its mechanism would depend on the biological target it interacts with. If it’s used as a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
As with any chemical compound, handling “3-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine” would require appropriate safety measures. The compound might be harmful if ingested, inhaled, or comes into contact with skin. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .
Future Directions
The future research directions for this compound would depend on its applications. If it shows promising biological activity, it might be studied further as a potential drug. If it’s a useful reagent in chemical reactions, research might focus on improving its synthesis or finding new reactions it can participate in .
properties
IUPAC Name |
3-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFN3/c12-6-10-8-16(5-3-13)15-11(10)9-2-1-4-14-7-9/h1-2,4,7-8H,3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEQMZBPIGLMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2CBr)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




